molecular formula C13H17ClN2O B1424903 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 1258641-14-3

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B1424903
CAS No.: 1258641-14-3
M. Wt: 252.74 g/mol
InChI Key: WLULHBFMUJZNIV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

2-Chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a pyrrolidine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C12H16ClN2O\text{C}_\text{12}\text{H}_\text{16}\text{ClN}_\text{2}\text{O}

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Protein Kinases : Studies have shown that compounds similar to this structure can inhibit specific protein kinases, which are crucial in cell signaling pathways. For instance, inhibition of PI5P4Kγ has been documented, with a reported KDK_D value of 7.1 nM, indicating strong binding affinity .
  • Calcium Release : The compound may initiate cellular signaling cascades through calcium release, affecting various physiological processes .
  • Selectivity and Potency : The selectivity profile against other kinases has been evaluated, showing that this compound has a favorable selectivity ratio, minimizing off-target effects .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Type Assay Method Results
Protein Kinase InhibitionBiochemical AssayKD=7.1nMK_D=7.1\,\text{nM}
Calcium SignalingCell-Based AssayInduces calcium release
SelectivityKinase Panel ScreeningLow residual activity in AURKB (31%) and CLK2 (37%)

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Neuroprotective Effects : A study demonstrated that similar compounds exhibited neuroprotective properties in models of neurodegeneration by modulating kinase activity and reducing oxidative stress .
  • Anticancer Potential : Research has indicated that derivatives with similar structures can inhibit cancer cell proliferation through targeted kinase inhibition, suggesting potential therapeutic applications in oncology .
  • Pharmacokinetics : In vivo studies showed favorable pharmacokinetic profiles for similar compounds, with good brain penetration and moderate half-lives in mouse models .

Properties

IUPAC Name

2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-8-13(17)15-9-11-6-7-16(10-11)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLULHBFMUJZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199991
Record name Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-14-3
Record name Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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